2-(4-Amino-2-fluorophenoxy)acetonitrile
Overview
Description
2-(4-Amino-2-fluorophenoxy)acetonitrile is an organic compound with the molecular formula C8H7FN2O It is a derivative of acetonitrile, featuring an amino group and a fluorine atom attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-fluorophenoxy)acetonitrile typically involves the following steps:
Nitrile Formation: The starting material, 4-amino-2-fluorophenol, undergoes a nucleophilic substitution reaction with chloroacetonitrile in the presence of a base such as potassium carbonate. This reaction forms the desired nitrile compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-fluorophenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxyacetonitriles.
Scientific Research Applications
2-(4-Amino-2-fluorophenoxy)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-fluorophenoxy)acetonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-2-chlorophenoxy)acetonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Amino-2-bromophenoxy)acetonitrile: Similar structure but with a bromine atom instead of fluorine.
2-(4-Amino-2-methylphenoxy)acetonitrile: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(4-Amino-2-fluorophenoxy)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, stability, and biological activity compared to its analogs with different substituents.
Biological Activity
2-(4-Amino-2-fluorophenoxy)acetonitrile is an organic compound characterized by its unique molecular structure, which includes an amino group, a fluorine atom, and a phenoxy ring. Its molecular formula is CHFNO. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and receptor binding, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The presence of the amino and nitrile groups allows for various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The nitrile group can be reduced to primary amines.
- Substitution : The fluorine atom can undergo nucleophilic aromatic substitution.
These reactions highlight the versatility of this compound in synthetic chemistry applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The fluorine atom contributes to the compound's stability and binding affinity, potentially enhancing its therapeutic efficacy.
Enzyme Interactions
Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds often exhibit enhanced potency against glycolytic enzymes, which are crucial in cancer metabolism. This is particularly relevant for aggressive cancers like glioblastoma multiforme (GBM), where glycolysis is upregulated .
Case Studies and Experimental Evidence
- In Vitro Studies : In experiments involving GBM cell lines, fluorinated derivatives demonstrated significant cytotoxic effects, with lower IC values compared to non-fluorinated analogs. These effects were more pronounced under hypoxic conditions, suggesting that the compound's structure may enhance its efficacy in challenging tumor microenvironments .
- Binding Affinity : Molecular docking studies have confirmed that this compound binds effectively to key metabolic enzymes such as hexokinase. This binding is crucial as it may inhibit glycolysis, providing a potential therapeutic avenue for cancer treatment .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-(4-Amino-2-chlorophenoxy)acetonitrile | Chlorine instead of fluorine | Moderate activity |
2-(4-Amino-2-bromophenoxy)acetonitrile | Bromine instead of fluorine | Lower activity |
2-(4-Amino-2-methylphenoxy)acetonitrile | Methyl instead of fluorine | Minimal activity |
The unique presence of the fluorine atom in this compound significantly enhances its chemical reactivity and biological activity compared to its analogs.
Medicinal Chemistry
Due to its potential as an enzyme inhibitor, this compound is being explored for its therapeutic properties in various diseases, particularly cancers where metabolic pathways are altered. It serves as a valuable intermediate in synthesizing more complex organic molecules with targeted biological activities.
Future Directions
Further research is necessary to fully elucidate the mechanisms through which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and long-term efficacy in vivo will be crucial for advancing this compound toward clinical applications.
Properties
IUPAC Name |
2-(4-amino-2-fluorophenoxy)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-5-6(11)1-2-8(7)12-4-3-10/h1-2,5H,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWRBPGIPGWKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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